

# Application Notes: In Vivo Administration of p110 Inhibitors in Mice

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## Compound of Interest

Compound Name: TP-110

Cat. No.: B612070

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## Introduction

The p110 protein is the catalytic subunit of the Class I phosphoinositide 3-kinase (PI3K) family, a group of enzymes critical in regulating cell growth, proliferation, survival, and migration.<sup>[1][2]</sup> Class IA PI3Ks exist as heterodimers, composed of a catalytic p110 subunit and a p85 regulatory subunit.<sup>[3][4]</sup> There are four Class I catalytic isoforms: p110 $\alpha$ , p110 $\beta$ , p110 $\delta$ , and p110 $\gamma$ . The p110 $\alpha$  and p110 $\beta$  isoforms are expressed ubiquitously, while p110 $\delta$  and p110 $\gamma$  are found predominantly in leukocytes.<sup>[1][3][5]</sup>

Due to their central role in cellular signaling, particularly the PI3K/AKT pathway, these isoforms are significant targets for drug development, especially in oncology and immunology.<sup>[3][6]</sup> The p110 $\alpha$  isoform, encoded by the PIK3CA gene, is frequently mutated in various human cancers.<sup>[1][3][7]</sup> Consequently, numerous isoform-selective and pan-PI3K inhibitors have been developed and are frequently evaluated in preclinical mouse models to determine their therapeutic potential. These notes provide an overview and protocols for the in vivo administration of compounds targeting p110 in mice.

## Key p110 Isoforms and Their Roles

- p110 $\alpha$  (PIK3CA): This isoform is a primary mediator of signaling downstream of receptor tyrosine kinases (RTKs) in response to growth factors like insulin and IGF-1.<sup>[2][7]</sup> Activating mutations in PIK3CA are common in cancers, making p110 $\alpha$  a key oncogene and a major target for cancer therapy.<sup>[1][3]</sup> Genetic ablation of p110 $\alpha$  in mouse models has been shown to block tumor formation.<sup>[8]</sup>

- p110 $\beta$  (PIK3CB): While also ubiquitously expressed, p110 $\beta$  appears to have distinct roles and is particularly important in tumors with a loss of the PTEN tumor suppressor.[4][9] Some studies suggest p110 $\beta$  can play a negative regulatory role in certain contexts, modulating the strength of PI3K signaling.[6][8]
- p110 $\delta$  (PIK3CD): Primarily expressed in hematopoietic cells, p110 $\delta$  is crucial for the development and function of lymphocytes.[1][5] It plays a seminal role in B-cell signaling and is a validated therapeutic target for hematologic malignancies and inflammatory diseases.[5][10]

### Commonly Used p110 Inhibitors in Mouse Studies

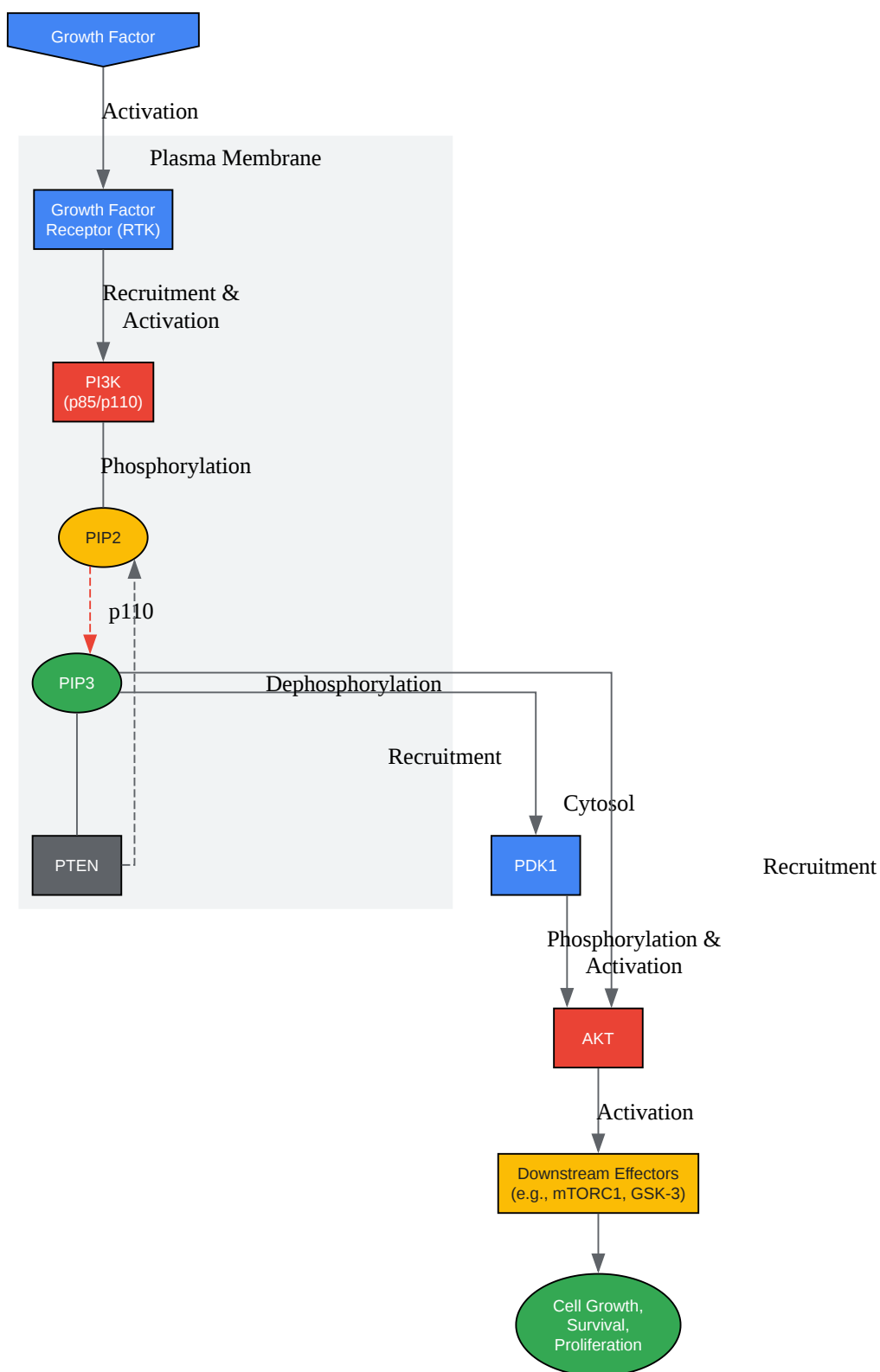
A variety of small molecule inhibitors are used to probe the function of p110 isoforms in vivo. The choice of inhibitor depends on the specific isoform being targeted and the experimental question.

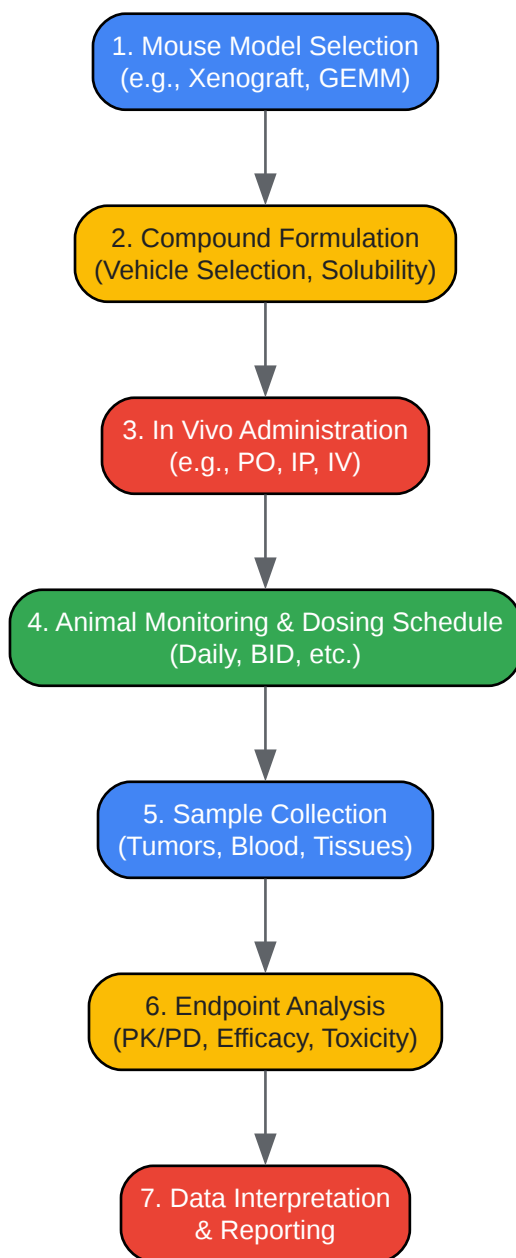
Inhibitor	Target Isoform(s)	Common Application	Reference
BYL-719 (Alpelisib)	p110 $\alpha$ -selective	Cancer models with PIK3CA mutations	[11]
KIN-193	p110 $\beta$ -selective	PTEN-deficient cancer models	[9]
CAL-101 (Idelalisib)	p110 $\delta$ -selective	Hematological malignancies, inflammation	[11]
IC87114	p110 $\delta$ -selective	T-cell mediated inflammation models	[12]
BKM-120 (Buparlisib)	Pan-Class I ( $\alpha$ , $\beta$ , $\delta$ , $\gamma$ )	Broad cancer models	[11]

## Signaling Pathway and Experimental Workflow

### PI3K/p110 Signaling Pathway

The canonical Class IA PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment of the p85/p110 heterodimer to the plasma membrane.[2] The activated p110 catalytic subunit then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][8] PIP3 recruits and activates downstream effectors containing pleckstrin homology (PH) domains, most notably AKT and PDK1, which in turn regulate a multitude of cellular processes.[7] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[5]





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